molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9

6-Bromo-2,3-dichloroquinoxaline

Cat. No.: B020724
CAS No.: 108229-82-9
M. Wt: 277.93 g/mol
InChI Key: PSSGUHOTRLMJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sutezolid is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring.

Industrial Production Methods

The industrial production of sutezolid involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Sutezolid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, which retain antimicrobial activity .

Mechanism of Action

Sutezolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein synthesis. This leads to the inhibition of bacterial growth and replication .

Properties

IUPAC Name

6-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGUHOTRLMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549827
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108229-82-9
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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